Product packaging for 3-Ethyl-4-(trifluoromethyl)phenol(Cat. No.:)

3-Ethyl-4-(trifluoromethyl)phenol

Cat. No.: B12070081
M. Wt: 190.16 g/mol
InChI Key: PAVFGWJURNCOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-(trifluoromethyl)phenol is a specialized phenolic compound of significant interest in advanced chemical and pharmaceutical research. Compounds within the trifluoromethylphenol family are recognized as key building blocks and transformation products in the development of aryl-CF3 pharmaceuticals and agrochemicals . The strategic incorporation of both ethyl and trifluoromethyl groups on the phenolic ring can profoundly influence the molecule's properties, potentially enhancing its metabolic stability, lipophilicity, and overall bioactivity—a common sought-after effect in modern drug design . This compound serves as a versatile synthetic intermediate. Its primary research applications include use as a precursor in synthesizing more complex active molecules and as a model compound for studying environmental fate and degradation pathways. Under alkaline aqueous conditions, related trifluoromethylphenols have been shown to undergo hydrolytic defluorination, a process critical for assessing the environmental impact of fluorinated pollutants . The presence of the ethyl substituent at the meta position relative to the hydroxyl group may impart unique electronic and steric effects, making this isomer particularly valuable for structure-activity relationship (SAR) studies. Researchers utilize this chemical to explore new synthetic methodologies and to develop compounds with targeted mechanisms of action. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3O B12070081 3-Ethyl-4-(trifluoromethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

3-ethyl-4-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-2-6-5-7(13)3-4-8(6)9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

PAVFGWJURNCOIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 4 Trifluoromethyl Phenol and Its Derivatives

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-Ethyl-4-(trifluoromethyl)phenol is subject to electrophilic aromatic substitution, with the reaction's regioselectivity and rate being profoundly influenced by the combined electronic and steric effects of the hydroxyl, ethyl, and trifluoromethyl substituents. The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. openstax.orglibretexts.orgucalgary.ca Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions. openstax.orglibretexts.org

In the case of this compound, the directing effects of the substituents are largely cooperative. The hydroxyl group at C1 strongly activates positions 2 and 6. The ethyl group at C3 provides weak activation to positions 1, 5, and the already activated position 6, while also sterically hindering position 2. The trifluoromethyl group at C4 deactivates the ring and directs incoming electrophiles to positions meta to it (positions 2 and 6). Consequently, electrophilic attack is most favored at the sterically accessible and electronically enriched position 6.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

Substituent Position Electronic Effect Directing Effect
-OH 1 Strongly Activating Ortho, Para (positions 2 and 6)
-CH₂CH₃ 3 Weakly Activating Ortho, Para (positions 2, 4, and 6)
-CF₃ 4 Strongly Deactivating Meta (positions 2 and 6)

Influence of Trifluoromethyl Group on Reactivity and Orientation

The trifluoromethyl group (-CF₃) is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. youtube.com This strong inductive effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. youtube.com The -CF₃ group directs incoming electrophiles to the meta position. youtube.com This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. In this compound, the meta-directing influence of the trifluoromethyl group at C4 reinforces the directing effects of the hydroxyl and ethyl groups toward positions 2 and 6.

Substituent Effects of the Ethyl Group on Aromatic Reactivity

The ethyl group (-CH₂CH₃) is an alkyl group that acts as a weak electron-donating group through an inductive effect and hyperconjugation. lumenlearning.com This electron-donating nature activates the aromatic ring, making it more reactive towards electrophilic substitution than benzene. Alkyl groups are ortho- and para-directing because they stabilize the carbocation intermediate (the arenium ion) formed during the reaction more effectively when the electrophile attacks at these positions. youtube.com In this compound, the ethyl group at C3 enhances the reactivity of the ring, particularly at positions 2, 4, and 6, although its activating effect is weaker than that of the hydroxyl group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are typically challenging on electron-rich aromatic rings like phenols. wikipedia.org However, the presence of strong electron-withdrawing groups, such as a trifluoromethyl group, positioned ortho or para to a good leaving group can facilitate these reactions. wikipedia.orgnih.gov For this compound, a direct nucleophilic attack to displace the hydroxyl group is improbable as it is a poor leaving group.

For an SNAr reaction to occur, the hydroxyl group would first need to be converted into a better leaving group, for instance, a tosylate or a triflate. With the trifluoromethyl group situated para to this modified functional group, the aromatic ring becomes significantly more electrophilic and susceptible to nucleophilic attack. The trifluoromethyl group stabilizes the negatively charged Meisenheimer complex intermediate, which is formed during the reaction, thereby lowering the activation energy for the substitution. mdpi.com

Oxidative Transformations

Phenols can undergo oxidation to produce various products, with quinones being a common outcome. openstax.orglibretexts.orglibretexts.org The oxidation of substituted phenols is influenced by the nature and position of the substituents on the aromatic ring. nih.govosti.gov Research on 4-(trifluoromethyl)phenol (B195918) indicates that it can spontaneously hydrolyze in aqueous buffer at physiological pH to form a quinone methide intermediate. ebi.ac.uknih.gov In the case of this compound, oxidation would likely lead to the formation of a corresponding quinone derivative. The reaction can be carried out using a variety of oxidizing agents.

Table 2: Common Oxidizing Agents for Phenols

Oxidizing Agent Product Type Reference
Chromic acid (H₂CrO₄) Quinones libretexts.org
Fremy's salt [(KSO₃)₂NO] Quinones openstax.org
Oxone para-Peroxyquinole wikipedia.org
Cupric-superoxo complexes Benzoquinones acs.orgnih.gov
Pyrazinium chlorochromate Quinones orientjchem.org

Reductive Transformations

The direct reduction of the aromatic ring of a phenol (B47542) is a challenging transformation. Similarly, the trifluoromethyl group is generally resistant to reduction. However, the products of oxidative transformations of phenols can be readily reduced. For instance, quinones, which can be formed from the oxidation of this compound, can be reduced back to their corresponding hydroquinones (dihydroxybenzenes). openstax.orglibretexts.orglibretexts.org This redox relationship is a key aspect of quinone chemistry.

Table 3: Common Reducing Agents for Quinones

Reducing Agent Product Type Reference
Sodium borohydride (B1222165) (NaBH₄) Hydroquinones openstax.orglibretexts.org
Stannous chloride (SnCl₂) Hydroquinones openstax.orglibretexts.org
Sodium thiosulfate (B1220275) (Na₂S₂O₃) Quinole wikipedia.org

Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a key site of reactivity, participating in several important transformations including O-alkylation, O-acylation, and deoxyfluorination.

O-Alkylation: The phenolic hydroxyl group can be converted to an ether through O-alkylation. tandfonline.com This reaction is typically carried out by treating the phenol with an alkylating agent in the presence of a base. tandfonline.com A variety of alkylating agents can be employed. tandfonline.comnih.govrsc.org

O-Acylation: The reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, yields a phenolic ester. ucalgary.ca This esterification can be promoted by either acid or base catalysis. ucalgary.ca Phase-transfer catalysis has also been shown to be an effective method for the O-acylation of substituted phenols. lew.rotandfonline.com

Deoxyfluorination: The hydroxyl group of a phenol can be directly replaced by a fluorine atom in a process known as deoxyfluorination. harvard.eduorganic-chemistry.org This transformation requires specialized reagents, such as PhenoFluor, which facilitate the ipso-substitution of the hydroxyl group. harvard.edu This method is valuable for the synthesis of fluorinated aromatic compounds. nih.govresearchgate.netacs.org

Table 4: Representative Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent Class Product
O-Alkylation Alkyl halides, Dialkyl sulfates Alkyl aryl ether
O-Acylation Acyl chlorides, Carboxylic anhydrides Phenolic ester
Deoxyfluorination PhenoFluor, PyFluor Aryl fluoride (B91410)

Etherification Reactions

The conversion of the phenolic hydroxyl group of this compound to an ether is a common transformation. The Williamson ether synthesis is a widely employed method for this purpose, involving the deprotonation of the phenol to form a phenoxide, followed by nucleophilic attack on an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com The reactivity of the phenoxide is influenced by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group increases the acidity of the phenol, facilitating phenoxide formation.

While specific experimental data for the etherification of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from related compounds. For instance, a general process for preparing trifluoromethylphenyl benzyl (B1604629) ethers involves reacting a trifluoromethylhalobenzene with a sodium benzylate, followed by hydrogenolysis to yield the trifluoromethylphenol. google.comepo.org This highlights the stability of the ether linkage under certain reductive conditions.

A common method for etherification involves the reaction of the corresponding phenol with an alkyl halide in the presence of a base. The reaction conditions can be tailored based on the reactivity of the alkyl halide and the nucleophilicity of the phenoxide.

Table 1: Representative Etherification Reactions of Substituted Phenols

Phenol ReactantAlkylating AgentBase/CatalystSolventProductYield (%)Reference
4-TrifluoromethylphenolBenzyl ChlorideSodium HydrideDMF4-(Trifluoromethyl)phenyl benzyl etherHigh google.com
3-TrifluoromethylphenolBenzyl ChlorideSodium HydrideDMA3-(Trifluoromethyl)phenyl benzyl ether68 google.com
PhenolChloroacetic acidSodium HydroxideWater(Phenoxy)acetic acidN/A wikipedia.org
Various PhenolsAlkyl HalidesVariousVariousAlkyl Aryl EthersGeneral wikipedia.orgmasterorganicchemistry.com

This table presents data for analogous compounds to illustrate the general conditions and outcomes of etherification reactions for trifluoromethylphenols.

The synthesis of diaryl ethers involving trifluoromethyl-substituted phenols is also of significant interest, particularly in the context of agrochemicals. These reactions often involve the coupling of a trifluoromethyl-substituted phenoxide with an activated aryl halide.

Esterification Reactions

The esterification of this compound can be achieved through several standard methods, most commonly by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. The Fischer-Speier esterification, which involves heating the phenol and a carboxylic acid with a strong acid catalyst like sulfuric acid, is a classic approach. chemguide.co.ukwikipedia.org The equilibrium of this reversible reaction can be driven towards the product by removing water as it is formed. google.com

The reactivity of the phenol in esterification is influenced by steric hindrance around the hydroxyl group and its nucleophilicity. The ethyl group at the 3-position may exert some steric influence. The electron-withdrawing trifluoromethyl group, while increasing the acidity of the phenol, can decrease the nucleophilicity of the corresponding phenoxide, potentially affecting reaction rates.

Detailed experimental findings for the esterification of this compound are scarce in the literature. However, the general principles of phenol esterification can be applied.

Table 2: General Conditions for Esterification of Phenols

PhenolAcylating AgentCatalyst/ReagentConditionsProductGeneral YieldReference
Various PhenolsCarboxylic AcidH₂SO₄RefluxAryl EsterVariable chemguide.co.ukgoogle.com
Various PhenolsAcyl ChloridePyridine (B92270) or other baseRoom Temp or heatingAryl EsterGood to ExcellentGeneral
Various PhenolsAcid AnhydrideAcid or Base catalystHeatingAryl EsterGood to Excellent chemguide.co.uk

This table summarizes common methods for the esterification of phenols, which are applicable to this compound.

The synthesis of esters from phenols is a fundamental reaction in organic chemistry with broad applications. For instance, the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) demonstrates a typical S-alkylation to form an ester, a reaction analogous to the O-alkylation in phenol esterification. chemrxiv.org

Phenate Formation and Reactivity

The hydroxyl group of this compound is acidic and readily reacts with bases to form the corresponding 3-ethyl-4-(trifluoromethyl)phenoxide. The pKa of the phenol is significantly lowered by the strong electron-withdrawing trifluoromethyl group. This enhanced acidity facilitates the formation of the phenoxide even with relatively weak bases.

The reactivity of the 3-ethyl-4-(trifluoromethyl)phenoxide anion is crucial in reactions such as the Williamson ether synthesis and certain esterification reactions. The phenoxide can participate in nucleophilic aromatic substitution reactions if a suitable leaving group is present on another aromatic ring.

The formation of sodium 4-(trifluoromethyl)phenoxide is a well-established process. wikipedia.org The reactivity of phenoxides with alkyl sulfates has also been studied, providing insights into the polar effects of substituents on the phenol nucleus. researchgate.net

Reactions of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable. However, under specific conditions, it can undergo transformations.

The defluorination of trifluoromethylphenols has been a subject of interest, particularly in environmental chemistry due to their presence as transformation products of certain pharmaceuticals and agrochemicals. rsc.orgrsc.orggoogle.comnih.gov Studies on various trifluoromethylphenol isomers have revealed that the position of the trifluoromethyl group significantly influences its susceptibility to hydrolysis and defluorination.

Research has shown that 2- and 4-trifluoromethylphenols can undergo spontaneous aqueous defluorination, while the 3-isomer is generally resistant to hydrolysis. rsc.orggoogle.com This difference in reactivity is attributed to the ability of the ortho and para isomers to form a quinone methide-like intermediate upon deprotonation of the phenolic hydroxyl group. This intermediate facilitates the elimination of fluoride ions. For 3-trifluoromethylphenol, the formation of such a resonance-stabilized intermediate is not possible, hence its stability towards hydrolysis.

Given that this compound has the trifluoromethyl group in the para position relative to the hydroxyl group, it is expected to be susceptible to defluorination under basic conditions. The reaction likely proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgrsc.orgnih.gov This pathway involves the initial deprotonation of the phenol to form the phenoxide. The negative charge is then delocalized onto the aromatic ring, which facilitates the elimination of a fluoride ion from the trifluoromethyl group, leading to a transient quinone difluoromethide intermediate. This intermediate is highly reactive and subsequently hydrolyzes to the corresponding carboxylic acid.

Density Functional Theory (DFT) calculations have supported this mechanism, showing that the deprotonation of the phenol is a key step for the hydrolysis reaction to proceed. rsc.orgrsc.orgnih.gov

The trifluoromethyl group can be transformed into other fluorinated moieties, such as a difluoromethyl (CF₂H) group. This transformation is significant as the difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, and can participate in hydrogen bonding.

Selective mono-defluorination of a trifluoromethyl group is challenging. However, methods have been developed for the selective reduction of aromatic trifluoromethyl groups to difluoromethyl groups. These methods often involve the formation of a difluoro-p-quinomethide intermediate, which is then trapped by an intramolecular nucleophile.

Another approach involves the direct conversion of phenols to aryl difluoromethyl ethers. While this reaction transforms the hydroxyl group rather than the trifluoromethyl group, it highlights the synthesis of related fluorinated moieties.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms of fluorinated compounds. rsc.orgrsc.orgnih.gov For trifluoromethylphenols, DFT calculations have been instrumental in understanding the defluorination process.

Studies have focused on calculating the geometries of reactants, intermediates, transition states, and products, as well as the associated energy changes. rsc.orgrsc.orgnih.gov These calculations have provided strong evidence for the proposed E1cb mechanism for the hydrolysis of 4-trifluoromethylphenols. The calculations show that the initial deprotonation of the phenol is thermodynamically favorable and that the subsequent fluoride elimination from the phenoxide has a lower activation barrier compared to the direct hydrolysis of the neutral phenol.

The transition state for the fluoride elimination step has been characterized computationally, revealing a structure where the C-F bond is elongated and the negative charge is delocalized throughout the aromatic ring. The stability of this transition state is influenced by the substituents on the ring. For instance, the presence of an electron-donating group like ethyl at the 3-position would be expected to slightly destabilize the anionic transition state compared to an unsubstituted 4-trifluoromethylphenol, potentially slowing down the rate of defluorination.

Furthermore, DFT calculations can be used to predict the Gibbs free energy of activation (ΔG‡) for various reaction pathways, allowing for a quantitative comparison of their feasibility. rsc.orggoogle.com This information is crucial for understanding the substituent effects on reactivity and for designing new molecules with desired stability or reactivity profiles.

Radical Reaction Pathways

The phenolic hydroxyl group is a primary site for radical reactions, typically involving the abstraction of the hydrogen atom to form a phenoxyl radical. The stability of this radical intermediate is a crucial factor in determining the kinetics and thermodynamics of such reactions. In the case of this compound, the substituents on the aromatic ring play a significant role in modulating the stability of the corresponding phenoxyl radical.

Research into the oxidation of substituted phenols provides a framework for understanding the radical reactivity of this compound. For instance, studies on the oxidation of various phenols by radical species have shown that the reaction rates are highly dependent on the nature of the substituents. Electron-donating groups generally increase the rate of hydrogen abstraction by stabilizing the resulting phenoxyl radical through resonance and inductive effects. Conversely, electron-withdrawing groups tend to destabilize the radical, thereby decreasing the reaction rate.

In this compound, the ethyl group at the meta-position relative to the hydroxyl group provides a modest stabilizing effect on the phenoxyl radical through hyperconjugation and a weak +I (inductive) effect. In contrast, the trifluoromethyl group at the para-position exerts a powerful -I effect, significantly withdrawing electron density from the aromatic ring. This electron withdrawal destabilizes the phenoxyl radical, making its formation less favorable compared to unsubstituted phenol.

The general mechanism for the radical oxidation of a phenol (ArOH) by a radical species (R•) can be depicted as follows:

Step 1: Hydrogen Abstraction ArOH + R• → ArO• + RH

Step 2: Radical Coupling and Further Reactions The resulting phenoxyl radical (ArO•) can then undergo various reactions, including dimerization, reaction with other radical species, or further oxidation to form quinone-type structures. For 3-trifluoromethylphenol, the formation of 2,2'-bis(fluorohydroxymethyl)biphenyl-4,4'-diol has been observed as an end product after reaction with HPO₄•⁻, indicating a pathway involving radical-radical coupling. rsc.org

Polar and Ionic Mechanisms

The polar and ionic reactivity of this compound is also profoundly influenced by its substituent pattern. The hydroxyl group is activating and ortho-, para-directing in electrophilic aromatic substitution reactions due to its ability to donate electron density through resonance. However, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic attack. The ethyl group, being a weak activator and ortho-, para-director, provides a counteracting effect.

The directing effects of the substituents are crucial in predicting the outcome of electrophilic substitution reactions. The hydroxyl group directs incoming electrophiles to the positions ortho and para to it (positions 2 and 6, and 4). The ethyl group at position 3 directs to positions 2, 4, and 6. The trifluoromethyl group at position 4 is a meta-director, directing incoming electrophiles to positions 2 and 6 relative to its own position.

Considering the combined influence of these groups on an incoming electrophile (E⁺):

Position 2: Activated by the hydroxyl group (ortho) and the ethyl group (ortho), and also a target for the meta-directing trifluoromethyl group. This position is sterically hindered by the adjacent ethyl group.

Position 5: This position is meta to the hydroxyl group and ortho to the trifluoromethyl group, making it highly deactivated.

Position 6: Activated by the hydroxyl group (ortho) and the ethyl group (para), and also a target for the meta-directing trifluoromethyl group.

Therefore, electrophilic substitution is most likely to occur at position 6, and to a lesser extent at position 2, due to steric hindrance.

The electronic effects of the substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-CH₂CH₃ (Ethyl)-0.07-0.17
-CF₃ (Trifluoromethyl)0.430.54
-OH (Hydroxyl)0.12-0.37

Data sourced from available literature for individual substituents.

The acidity of the phenolic proton is also affected by the substituents. The electron-withdrawing trifluoromethyl group increases the acidity (lowers the pKa) by stabilizing the resulting phenoxide ion, while the electron-donating ethyl group has a slight acid-weakening effect.

A general mechanism for electrophilic aromatic substitution on this compound is as follows:

Step 1: Formation of the Electrophile An appropriate reagent and catalyst generate a strong electrophile, E⁺.

Step 2: Nucleophilic Attack by the Aromatic Ring The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack will preferentially occur at the most activated and sterically accessible position (likely position 6).

Step 3: Deprotonation A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Ionic reactions can also involve the phenoxide ion, formed by deprotonation of the hydroxyl group. The phenoxide is a much stronger nucleophile than the neutral phenol and can participate in reactions such as Williamson ether synthesis.

Theoretical and Computational Studies of this compound Currently Unavailable

Following a comprehensive search for dedicated theoretical and computational chemistry studies on the compound this compound, it has been determined that specific research literature detailing its quantum chemical calculations and spectroscopic property predictions is not publicly available. As a result, the generation of a detailed article with specific research findings and data tables, as per the requested outline, cannot be fulfilled at this time.

Computational chemistry is a powerful modern tool used to investigate and predict the properties of molecules. sigmaaldrich.combldpharm.com Methodologies such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometries and predict a wide range of characteristics. nih.govresearchgate.netresearchgate.net However, for an article to be scientifically accurate and informative, it must be based on published research data.

The requested analysis would typically involve:

Quantum Chemical Calculations: This would include Geometry Optimization to find the most stable three-dimensional structure of the molecule. Following this, a Conformational Analysis would identify different spatial arrangements of the atoms and their relative energies. Studies of the Electronic Structure , such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, provide insights into the molecule's reactivity and electronic transitions. nih.govijaemr.comnih.gov Furthermore, calculations of the Electrostatic Potential map would reveal the charge distribution and potential sites for electrophilic and nucleophilic attack. nih.gov The distribution of charge on each atom would be quantified through Mulliken and Natural Bond Orbital (NBO) analysis . nih.gov

Spectroscopic Property Predictions: Computational methods are also used to predict spectroscopic data, which is invaluable for compound identification. Vibrational Frequency Analysis calculates the expected peaks in Infrared (FT-IR) and Raman spectra, corresponding to the vibrational modes of the molecule's bonds. ijaemr.comnih.govresearchgate.net Additionally, Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for various nuclei (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra. researchgate.netmdpi.comnih.gov The prediction of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds. researchgate.netnih.gov

Without published studies performing these specific calculations for this compound, any attempt to generate the requested data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of theoretical and computational chemistry would be necessary to provide the specific data for this compound.

Theoretical and Computational Chemistry Studies of 3 Ethyl 4 Trifluoromethyl Phenol

Spectroscopic Property Predictions

UV-Vis Absorption Spectra Predictions

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods provides valuable insights into the electronic structure and transitions of molecules like 3-Ethyl-4-(trifluoromethyl)phenol. Time-dependent density functional theory (TD-DFT) is a prominent method for calculating the electronic absorption spectra of organic molecules in their ground state. nih.govmdpi.com This approach can determine the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For phenolic compounds, these transitions are often of a π–π* nature within the aromatic ring. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.net The solvent environment, which can influence the electronic states of the molecule, is often incorporated into calculations using models like the Polarizable Continuum Model (PCM). mdpi.com

While specific TD-DFT studies for this compound are not widely available, predictions for related phenolic structures show that computational results can correlate well with experimental data. mdpi.com For instance, studies on other phenols predict absorption maxima in the UV range, and the calculated values often fall within a small percentage error of experimental measurements. mdpi.com Machine learning algorithms have also emerged as a tool to predict UV-Vis spectra features based on molecular structure, offering a complementary approach to traditional quantum chemistry calculations. nih.govnih.gov

Table 1: Representative TD-DFT Prediction Parameters for Phenolic Compounds.
ParameterTypical Value/MethodSignificance
Computational MethodTD-DFTCalculates excited states and electronic transitions. nih.gov
FunctionalB3LYPA hybrid functional widely used for organic molecules. researchgate.net
Basis Set6-311G(d,p)Describes the atomic orbitals used in the calculation. researchgate.net
Solvent ModelIEFPCM (Methanol)Simulates the effect of a solvent on the spectrum. mdpi.com
Predicted λmax~250-300 nmCorresponds to the main π–π* transition in phenols.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions at an atomic level. rsc.org These simulations can provide detailed information on the conformational dynamics, solvent interactions, and aggregation properties of this compound.

MD simulations can elucidate how this compound interacts with surrounding solvent molecules. By simulating the molecule in a solvent box (e.g., water, methanol), one can analyze the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. The orientation and distribution of solvent molecules around the solute can be characterized by calculating radial distribution functions.

For amphiphilic molecules like phenols, simulations can reveal the hydration structure around both the polar hydroxyl group and the nonpolar ethyl and trifluoromethyl-substituted benzene (B151609) ring. Theoretical equations and solvatochromic indicators are also used to correlate experimental values with solvent composition, taking into account both solute-solvent and solvent-solvent interactions. rsc.org These studies are crucial for understanding the molecule's solubility and reactivity in different environments.

The non-covalent interactions between molecules of this compound govern its physical properties and its ability to form larger, ordered structures, known as supramolecular assemblies. tudelft.nl MD simulations can be used to study the dimerization and aggregation of the molecule in solution or in the solid state.

Key intermolecular interactions for this compound would include hydrogen bonding between the phenolic hydroxyl groups of two separate molecules and π–π stacking of the aromatic rings. The trifluoromethyl group can also participate in weaker interactions. Computational methods like PIXEL can be used to calculate the interaction energies of molecular pairs, decomposing the total energy into coulombic, polarization, dispersion, and repulsion contributions to understand the nature of the forces stabilizing the assembly. bgu.ac.il Such studies reveal how molecular structure dictates the packing in a crystal lattice or the formation of aggregates in solution. tudelft.nl

Table 2: Key Analyses in Molecular Dynamics Studies.
Analysis TypeInformation GainedRelevance to this compound
Root Mean Square Deviation (RMSD)Conformational stability of the molecule over time. ajchem-a.comAssesses the rigidity of the ethyl group and ring structure.
Radial Distribution Function (g(r))Probability of finding a solvent molecule at a certain distance. rsc.orgCharacterizes the solvation shell around the -OH and -CF3 groups.
Hydrogen Bond AnalysisNumber and lifetime of hydrogen bonds.Quantifies interactions with solvent or other phenol (B47542) molecules.
Interaction Energy CalculationStrength and nature of intermolecular forces. bgu.ac.ilPredicts the stability of dimers and larger aggregates.

Reaction Pathway Modeling and Energy Barriers

Computational chemistry is instrumental in modeling chemical reaction mechanisms, identifying intermediate structures, and calculating the energy barriers that control reaction rates. For this compound, a key area of interest is the stability and transformation of the trifluoromethyl group.

Recent studies using density functional theory (DFT) have investigated the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs). rsc.orgrsc.org Research on 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a closely related compound, shows that it can undergo complete hydrolytic defluorination to form the corresponding hydroxybenzoic acid. rsc.org

The proposed mechanism involves the deprotonation of the phenol's hydroxyl group under neutral or alkaline conditions, forming a phenolate (B1203915). rsc.orgrsc.org This is the crucial first step, as the negative charge can then be delocalized through conjugation. This charge delocalization facilitates the rate-determining step: a β-elimination of a fluoride (B91410) ion (F⁻) to form a reactive α,β-unsaturated ketone intermediate. rsc.org This intermediate then rapidly undergoes further reactions to eliminate the remaining two fluoride ions. This process is described as an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org

Conversely, studies have shown that 3-(trifluoromethyl)phenol (B45071) does not undergo this defluorination because the negative charge of the phenolate cannot be delocalized onto the trifluoromethyl group in the meta position to drive the necessary β-elimination. rsc.org Given that this compound has the trifluoromethyl group at the para-position (position 4), it is expected to follow the defluorination pathway observed for 4-TFMP.

Transition state analysis is used to calculate the activation energy (energy barrier) for a specific reaction step, which determines its kinetic feasibility. For the defluorination of 4-TFMP, DFT calculations are used to model the geometry of the transition state for the initial F⁻ elimination. rsc.org

The energy barrier for this key transformation is influenced by the electronic effects of substituents on the phenol ring and the stability of the transition state structure. For example, the hydration environment at an air-water interface can lower the reaction barrier for photochemical reactions of phenol compared to bulk water by stabilizing the excited electronic state. researchgate.net While specific energy barriers for this compound have not been published, the values calculated for the parent 4-TFMP provide a strong reference. The presence of the electron-donating ethyl group at the meta-position relative to the hydroxyl group may slightly influence the pKa and the electron density of the ring, potentially modulating the energy barrier for defluorination.

Table 3: Calculated Parameters for Defluorination of 4-(trifluoromethyl)phenol.
ParameterDescriptionSignificance
Reaction MechanismE1cb (Elimination, Unimolecular, conjugate Base). rsc.orgDefines the stepwise pathway for fluoride elimination.
Rate-Determining Stepβ-elimination of the first fluoride ion. rsc.orgThe slowest step that governs the overall reaction rate.
Key Intermediateα,β-unsaturated ketone. rsc.orgA highly reactive species formed after the first defluorination.
Required ConditionDeprotonation of the phenolic -OH group. rsc.orgInitiates the electronic cascade required for elimination.

Advanced Spectroscopic and Structural Characterization in Research of 3 Ethyl 4 Trifluoromethyl Phenol

High-Resolution Mass Spectrometry for Structural Elucidation and Transformation Product Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition and for identifying its transformation products. mdpi.com This method provides highly accurate mass measurements, which allows for the confident assignment of molecular formulas. clariant.com

In the context of environmental analysis, HRMS is instrumental in identifying and even semi-quantifying pesticide transformation products in complex matrices like surface water. nih.gov For instance, a study on pesticide transformation products in Swedish agricultural streams utilized HRMS to confirm the presence of eleven pesticide transformation products and tentatively identify twelve others. nih.gov The general workflow involves separating compounds using liquid chromatography (LC) and then introducing them into the high-resolution mass spectrometer. The instrument's ability to measure mass-to-charge ratios (m/z) with high precision helps in distinguishing between compounds with very similar nominal masses. nih.gov

The structural elucidation of unknown transformation products often involves comparing experimental data with fragmentation patterns from known compounds or using in-silico prediction tools. researchgate.net For fluorinated compounds like 3-Ethyl-4-(trifluoromethyl)phenol, HRMS can track the fate of the fluorine atoms during degradation processes, providing insights into the stability of the trifluoromethyl group. researchgate.net The combination of retention time, accurate mass, isotopic pattern, and fragmentation data from HRMS provides a high degree of confidence in the identification of both the parent compound and its metabolites or degradation products. nih.govdoi.org

Table 1: Illustrative HRMS Data for a Hypothetical Transformation Product of this compound

FeatureObserved ValueInterpretation
Retention Time8.5 minChromatographic behavior
Measured m/z207.0631Mass-to-charge ratio
Calculated Mass207.0627For proposed formula C9H9F3O2
Mass Error1.9 ppmHigh accuracy supports formula
Isotopic PatternMatches theoreticalConfirms elemental composition
Key Fragment Ionsm/z 189, 161, 133Provides structural clues

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. For this compound, a suite of advanced NMR techniques can provide a complete picture of its atomic connectivity and the chemical environment of its constituent atoms.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for unambiguous structural assignment. researchgate.netomicsonline.org

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR: Shows the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary).

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to piece together molecular fragments. github.ioslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. github.ioslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the fragments identified by COSY and for placing quaternary carbons and heteroatoms within the molecular skeleton. github.ioscience.gov

By systematically analyzing the correlations in these spectra, the complete covalent structure of this compound can be definitively assigned. nih.gov

Table 2: Hypothetical NMR Data for this compound

Atom¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
-CH₂-CH₃1.20, t, 7.614.5C-ethyl, C-aromatic
-CH₂-CH₃2.60, q, 7.622.8C-ethyl, C-aromatic
Aromatic H6.9-7.4, m115-130Aromatic C's, CF₃
Phenolic OH~5.0, s-Aromatic C's
-CF₃-~125 (q)Aromatic C's, F

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for characterizing this compound. nih.gov The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying intermolecular interactions and conformational changes. nih.govnih.gov

The ¹⁹F NMR spectrum of this compound would typically show a singlet for the CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The precise chemical shift of this singlet can provide information about the polarity of the solvent and any specific interactions involving the trifluoromethyl group. rsc.org This technique is also invaluable for tracking reactions involving the fluorinated part of the molecule and for identifying fluorinated transformation products. researchgate.net

In situ NMR allows for the real-time monitoring of chemical reactions, providing kinetic and mechanistic insights that are not available from traditional pre- and post-reaction analyses. rsc.org By recording NMR spectra at various time points during a reaction, researchers can track the disappearance of reactants, the appearance of products, and the formation of any transient intermediates. rsc.org

For example, if this compound were undergoing a reaction such as oxidation or derivatization, in situ ¹H or ¹⁹F NMR could be used to monitor the progress of the reaction directly in the NMR tube. researchgate.net This would allow for the determination of reaction rates, the observation of intermediate species, and the optimization of reaction conditions. rsc.org

Single Crystal X-Ray Diffraction for Solid-State Structure

For this compound, a successful SCXRD experiment would provide the exact conformation of the molecule in the solid state, including the orientation of the ethyl and trifluoromethyl groups relative to the phenol (B47542) ring. mdpi.com

Table 3: Illustrative Crystallographic Data for a Phenolic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.7469
b (Å)14.5697
c (Å)5.8430
β (°)92.854
Volume (ų)1253.86
Z4
Data for a related compound, (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, is shown for illustrative purposes. nih.gov

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal, a concept known as crystal packing. brynmawr.edu This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the solid material. mdpi.comresearchgate.net

In the case of this compound, the phenolic hydroxyl group is a potential hydrogen bond donor, while the oxygen atom and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. The crystal structure would reveal whether these potential interactions are realized in the solid state, leading to the formation of dimers, chains, or more complex three-dimensional networks. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. mdpi.comresearchgate.net

Void Analysis in Crystalline Structures

The study of crystalline structures extends beyond the simple determination of atomic positions and bond lengths. Void analysis, a critical component of crystallographic studies, investigates the empty spaces or cavities within a crystal lattice. While specific void analysis data for this compound is not detailed in the provided research, the methodology is well-established for organic compounds. This analysis is typically performed using specialized software that calculates the volume and shape of voids based on the crystal structure data obtained from X-ray diffraction.

For instance, in the analysis of similar complex organic molecules, researchers calculate the volume of crystal voids and the corresponding percentage of free space. In one such study on a substituted propanoate, the void volume was found to be 100.94 ų, accounting for 13.20% of the unit cell volume, indicating a densely packed structure with no large cavities. researchgate.net This type of analysis is crucial for understanding the packing efficiency, stability, and potential for inclusion of guest molecules within the crystal structure of a compound like this compound. The analysis relies on generating Hirshfeld surfaces and using them to partition the crystal space, providing quantitative data on the empty volumes. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound. These methods are used to identify functional groups and analyze conformational isomers by detecting their characteristic vibrational modes.

In a typical analysis, the FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded from 4000–10 cm⁻¹. nih.gov The interpretation of these experimental spectra is significantly enhanced by quantum chemical calculations, particularly Density Functional Theory (DFT). niscpr.res.in By using methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can calculate the theoretical vibrational frequencies, which are then scaled to match the experimental data. niscpr.res.innih.gov The assignment of specific vibrational bands to functional group motions is confirmed using Total Energy Distribution (TED) analysis. nih.gov

For this compound, characteristic vibrational bands would be expected for the O-H, aromatic C-H, C-C, C-O, and C-F bonds. The study of different conformers, which may arise from the rotation of the ethyl or hydroxyl groups, is also possible. DFT calculations can predict the relative energies of different conformers, and the experimental spectra may show bands belonging to multiple conformations present in the sample. mdpi.comnih.gov

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3600 - 3200
C-H (aromatic) Stretching 3100 - 3000
C-H (ethyl) Stretching 2980 - 2850
C=C (aromatic) Stretching 1620 - 1450
C-F (trifluoromethyl) Stretching 1350 - 1100
O-H Bending 1440 - 1395
C-O Stretching 1260 - 1180

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups.

High-Performance Liquid Chromatography with Advanced Detectors for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring the progress of its synthesis. The method separates the target compound from impurities, starting materials, and by-products.

A common approach involves reversed-phase (RP) HPLC, often using a C18 column. sielc.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comnkust.edu.tw For a closely related compound, 3-(Trifluoromethyl)phenol (B45071), a mobile phase of acetonitrile, water, and phosphoric acid has been utilized. sielc.com

The use of advanced detectors enhances the selectivity and sensitivity of the analysis. A Diode Array Detector (DAD) or a UV-visible detector is commonly employed, which can provide spectral information to aid in peak identification. nih.govnkust.edu.tw For improved analytical detectability and confirmation of peak identity, post-column photochemical derivatization can be used. This involves passing the column effluent through a photoreactor before it reaches the detector, which can convert phenols into photoproducts with more favorable spectral properties. nkust.edu.tw Furthermore, pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can be employed to create derivatives with strong UV absorbance for trace analysis. nkust.edu.tw

For highly sensitive and specific quantification, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) or fluorescence detectors is used. sielc.comresearchgate.net Method validation is crucial, with studies on related phenols reporting key performance metrics. For example, an HPLC method for 4-ethylphenol (B45693) using a fluorimetric detector was linear up to 2000 μg·L⁻¹, with a detection limit of 4.0 μg·L⁻¹. researchgate.net Similarly, a method for 3-trifluoromethyl-4-nitrophenol reported method detection limits (MDLs) as low as 2.4 ng/g in fish tissue, with recoveries ranging from 77% to 96.1%. nih.gov These examples highlight the precision and accuracy achievable with well-developed HPLC methods.

Table 2: Example HPLC Method Parameters for Phenolic Compounds

Parameter Description Source
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile, Water, Acid (e.g., Phosphoric or Formic) sielc.com
Detector UV-Visible, Photodiode Array (DAD), Fluorescence, Mass Spectrometry (MS) sielc.comnih.govnkust.edu.twresearchgate.net
Sample Preparation Solid-Phase Extraction (SPE), Direct Injection, Derivatization nih.govnkust.edu.tw
Recovery 77% - 96.1% (for 3-trifluoromethyl-4-nitrophenol) nih.gov
Detection Limit 2.4 - 6.9 ng/g (for 3-trifluoromethyl-4-nitrophenol and its glucuronide) nih.gov
Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
3-(Trifluoromethyl)phenol
1-fluoro-2,4-dinitrobenzene (FDNB)
2,4-di-tert-butylphenol
3-methyl-4-nitrophenol
3-trifluoromethyl-4-nitrophenol
3-trifluoromethyl-4-nitrophenol glucuronide
4,5-dimethyl-o-phenylenediamine
4-ethylphenol
4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol
Acetonitrile
Aspirin
Carbolic acid
Chlorocresol
Chloroxylenol
ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate
Phenol
Phosphoric acid

Applications of 3 Ethyl 4 Trifluoromethyl Phenol As a Synthetic Building Block and in Advanced Materials/agrochemical Research

Precursor in the Synthesis of Complex Organic Molecules

3-Ethyl-4-(trifluoromethyl)phenol serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring both an ethyl and a trifluoromethyl group on a phenol (B47542) ring, provides a versatile scaffold for building more intricate chemical entities. The reactivity of the hydroxyl group and the influence of the electron-withdrawing trifluoromethyl group make it a valuable component in multi-step synthetic pathways.

Intermediates for Fluorinated Fine Chemicals

The presence of the trifluoromethyl group makes this compound a key precursor for a range of fluorinated fine chemicals. Fluorinated compounds are of significant interest due to their unique properties, including enhanced metabolic stability and lipophilicity, which are desirable in pharmaceuticals and agrochemicals. The synthesis of various fluorinated building blocks often commences with foundational molecules like this compound.

For instance, this compound can be a precursor to other functionalized fluorinated phenols and their derivatives. The strategic placement of the trifluoromethyl group influences the reactivity of the aromatic ring, guiding further substitutions to create a diverse array of intermediates. These intermediates are then utilized in the production of more complex fluorinated molecules tailored for specific applications.

Synthesis of Novel Heterocyclic Systems

The phenolic hydroxyl group of this compound is a key functional handle for the construction of novel heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these systems often involves the reaction of the phenol with various reagents to form ether linkages, which then participate in cyclization reactions.

For example, the reaction of this compound with appropriate precursors can lead to the formation of benzoxazole (B165842) or other oxygen-containing heterocyclic structures. These heterocyclic frameworks can be further elaborated to generate libraries of compounds for screening in various research applications.

Derivatization for Structure-Activity Relationship Studies (excluding biological activity)

To understand how molecular structure influences chemical properties and reactivity, chemists often synthesize a series of related compounds, known as analogs or derivatives. This compound is an excellent starting point for such derivatization studies. By modifying the ethyl group, substituting other positions on the aromatic ring, or converting the hydroxyl group into other functional groups, researchers can systematically probe the impact of these changes on the molecule's characteristics.

These structure-activity relationship (SAR) studies, focusing on chemical and physical properties rather than biological effects, are fundamental to rational chemical design. For example, a series of ethers or esters can be prepared from this compound, and their properties, such as solubility, polarity, and reactivity in specific chemical transformations, can be compared. This systematic approach allows for the fine-tuning of molecular properties for specific applications in materials science and synthetic chemistry.

Applications in Agrochemical Research (excluding direct human/animal effects)

The structural motifs present in this compound are frequently found in molecules with agrochemical potential. The trifluoromethyl group, in particular, is a well-established feature in many modern pesticides due to its ability to enhance efficacy and stability.

Development of Herbicidal Lead Compounds and Intermediates

This compound and its derivatives have been investigated as intermediates in the synthesis of herbicidal compounds. The phenoxyacetic acid and diphenyl ether classes of herbicides, for example, often incorporate trifluoromethylated phenol structures. The synthesis of these herbicides can involve the etherification of the phenolic hydroxyl group of this compound with a suitable side chain.

Research has shown that diphenyl ether herbicides containing a trifluoromethyl group can be highly effective. google.comgoogle.com The specific substitution pattern on the phenolic rings is crucial for their herbicidal properties. Therefore, this compound serves as a valuable building block for creating a diverse range of potential herbicidal candidates for further investigation.

Synthesis of Fungicides and Insecticides (as chemical structures, not efficacy on organisms)

The trifluoromethylphenyl moiety is a key component in the chemical structures of various fungicides and insecticides. While direct efficacy data is outside the scope of this article, the role of this compound as a precursor to these structures is significant.

Role in Materials Science and Organic Electronics

The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, into organic molecules is a widely recognized strategy for developing high-performance materials. capes.gov.br This substitution can significantly enhance properties such as thermal and oxidative stability, hydrophobicity, solubility in organic solvents, and flame resistance, while often lowering the material's dielectric constant and water absorption. capes.gov.br

Phenolic compounds are crucial monomers for producing high-performance engineering thermoplastics like poly(arylene ether)s (PAEs). nih.gov These polymers, known for their high-temperature resistance, mechanical strength, and chemical stability, are typically synthesized via nucleophilic aromatic substitution polycondensation. nih.gov In this process, a bisphenol monomer (or its phenoxide form) reacts with an activated dihalide monomer.

The structure of this compound, featuring a reactive phenolic hydroxyl group, makes it a candidate for use as a monomer or a modifier in such polymerizations. The presence of the trifluoromethyl group on the aromatic ring is particularly advantageous. Research on related fluorinated polymers has shown that -CF3 groups can:

Lower the Dielectric Constant: The introduction of fluorine can increase the polymer's free volume, which in turn reduces its dielectric constant and dielectric loss, properties essential for materials used in high-frequency and high-speed communication technologies. tandfonline.comnih.gov

Enhance Thermal Stability: Polymers incorporating -CF3 groups exhibit high thermal stability, with decomposition temperatures often exceeding 490-520°C. tandfonline.comjlict.edu.cn

Improve Hydrophobicity: Fluorine atoms on the surface of a polymer film can lower the surface energy, leading to increased water contact angles and enhanced hydrophobic performance. jlict.edu.cn

Increase Solubility: The presence of bulky, fluorinated side groups can disrupt polymer chain packing, improving solubility in common organic solvents, which facilitates processing. capes.gov.br

By participating in polycondensation reactions, this compound could be used to synthesize novel PAEs or poly(aryl ether ketones) (PAEKs) with tailored properties. tandfonline.comnih.gov The ethyl group would further influence solubility and chain packing.

Table 1: Properties of Poly(aryl ether ketone)s Derived from Analogous Trifluoromethyl-Containing Monomers

Polymer NameGlass Transition Temp. (Tg)5% Thermal Weightless Temp. (Td5%)Dielectric Constant (10 GHz)Tensile StrengthReference
PEK-InmCF->520°C-84.0 MPa tandfonline.com
PEK-InmOCF->520°C2.839>70 MPa tandfonline.comnih.gov
m-F-PAEK (main-chain -CF3)166°C>490°C-- jlict.edu.cn
s-F-PAEK (side-chain -CF3)139°C>490°C-- jlict.edu.cn

The unique electronic properties imparted by fluorine substitution make fluorinated compounds valuable in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). frontiersin.org While this compound itself is not a chromophore, it represents a key synthetic intermediate for building larger, functional molecules for OLED applications.

In OLEDs, materials must possess specific energy levels for efficient charge injection, transport, and recombination. researchgate.net Fluorinated building blocks can be incorporated into emitters, host materials, or charge-transport layers to fine-tune these characteristics. nih.govnih.gov For instance:

Deep Blue Emitters: Bulky side groups are often added to chromophores to create steric hindrance, which prevents intermolecular packing and excimer formation, thereby improving electroluminescence efficiency and color purity. nih.gov A moiety derived from this compound could serve as such a bulky, electronically-modifying group.

Host and Transport Materials: The thermal stability and defined electronic properties of fluorinated compounds are beneficial for host and electron-transport-layer (ETL) materials. researchgate.net Boron-based multi-resonant emitters, which have shown great promise for high color purity OLEDs, are one area where advanced functional materials are being developed. frontiersin.org

Dendrimers: In advanced OLED materials like dendrimers, branched structures are used to shield an emissive core, preventing concentration quenching and improving solubility. uq.edu.au Phenolic compounds can serve as anchor points for the synthesis of such dendritic wedges.

The combination of the ethyl and trifluoromethyl groups on the phenol ring allows for precise tuning of the electronic nature and steric profile of derivative molecules designed for these advanced applications.

Co-crystallization is a technique in crystal engineering that brings two or more different molecules together in a specific stoichiometric ratio within a single crystal lattice, leading to the formation of new materials with modified physicochemical properties. mpg.de The functional groups present in this compound make it an interesting candidate for studies in co-crystallization and supramolecular chemistry.

The primary intermolecular interactions available for this molecule are:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and can also act as an acceptor. This allows for robust and directional interactions with other molecules that have hydrogen bond acceptor or donor sites, such as pyridines, amides, or carboxylic acids.

Halogen Bonding and C-H···F Interactions: The trifluoromethyl group, while not a classical halogen bond donor, has fluorine atoms that can participate in weaker C-H···F hydrogen bonds and other dipole-dipole interactions, which can help guide the formation of specific supramolecular architectures.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems, further stabilizing the crystal lattice.

Through the strategic combination of these interactions, this compound could be used to form co-crystals with active pharmaceutical ingredients (APIs) to enhance their solubility or stability, or with other organic molecules to create novel materials with specific optical or electronic properties.

Catalytic Applications (as a ligand or component of catalyst systems)

In coordination chemistry and homogeneous catalysis, phenoxide compounds are widely used as ligands for a variety of metal centers. nih.govacs.org Upon deprotonation, the oxygen atom of this compound becomes a monoanionic donor, capable of forming strong bonds with transition metals. These phenoxide ligands can be integral parts of highly effective catalyst systems.

For example, phosphine-phenoxide ligands are used to create nickel catalysts for ethylene/acrylate copolymerization. acs.org Furthermore, phenoxy-imine and other ansa-bridged phenoxy-cyclopentadienyl ligands are used with Group 4 metals (like titanium and zirconium) to catalyze olefin polymerization, producing polymers with very high molecular weights. nih.govresearchgate.net Zinc complexes featuring phenoxy-imine pyridine (B92270) ligands have also proven to be efficient catalysts for the ring-opening polymerization of lactide and the depolymerization of polyesters, which is relevant for chemical recycling and creating circular economies for plastics. rsc.org

The electronic nature of the phenoxide ligand is critical for tuning the properties of the metal catalyst. In this compound, the substituents would have opposing effects:

The trifluoromethyl group is strongly electron-withdrawing, which would make the phenoxide oxygen less basic. This can increase the Lewis acidity of the coordinated metal center, potentially enhancing its catalytic activity.

The ethyl group is weakly electron-donating, which would slightly counteract the effect of the -CF3 group.

This electronic tunability, combined with the steric bulk of the substituents, would allow this compound to be used as a versatile ligand component for designing new catalysts with tailored reactivity and selectivity for a range of chemical transformations.

Environmental Transformation and Fate Studies of 3 Ethyl 4 Trifluoromethyl Phenol

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

The stability of a chemical compound in water is a key determinant of its environmental persistence. Hydrolysis, the reaction with water, can lead to the breakdown of organic molecules. The susceptibility of substituted phenols to hydrolysis is significantly influenced by the nature and position of the substituents on the aromatic ring.

The rate of hydrolysis of phenolic compounds is often dependent on the pH of the aqueous solution. This is because the dissociation of the phenolic hydroxyl group to a phenolate (B1203915) anion can significantly alter the electron density of the aromatic ring and the reactivity of its substituents.

Studies on trifluoromethylphenols (TFMPs) have shown that the position of the trifluoromethyl group is a critical factor in their hydrolytic stability. For instance, research on various TFMP isomers has revealed that 3-(trifluoromethyl)phenol (B45071) (3-TFMP), a close structural analog of 3-Ethyl-4-(trifluoromethyl)phenol, did not exhibit any observable hydrolysis under experimental conditions designed to assess this pathway. This suggests a high degree of hydrolytic stability for TFMPs with a meta-substituted trifluoromethyl group, likely due to the electronic effects of this group not favoring the necessary reaction mechanisms for hydrolysis. In contrast, other isomers such as 4-TFMP do undergo hydrolysis, particularly at alkaline pH. The stability of 3-TFMP implies that this compound is also likely to be resistant to hydrolytic degradation across a range of environmentally relevant pH values.

A significant concern with fluorinated organic compounds is the potential for the formation of persistent and mobile defluorinated products. In the context of TFMPs that do undergo hydrolysis, such as 4-TFMP, the primary degradation products are often hydroxybenzoic acids and fluoride (B91410) ions. This indicates a complete breakdown of the trifluoromethyl group. However, given the observed hydrolytic stability of 3-TFMP, the formation of defluorinated products from this compound via this pathway is considered unlikely. The electronic configuration of the meta-substituted trifluoromethyl group appears to prevent the initiation of the hydrolytic defluorination process.

Photolytic Degradation Pathways

Photolysis, or degradation by light, is another important transformation pathway for chemicals in the environment, particularly in surface waters and the atmosphere. The susceptibility of a compound to photolysis depends on its ability to absorb light at relevant wavelengths and the efficiency of the subsequent chemical reactions.

The photolytic behavior of trifluoromethylphenols is influenced by the substituents on the phenol (B47542) ring and the pH of the medium. acs.org Studies on related compounds have shown that photohydrolytic degradation can occur, leading to the formation of products such as trifluoroacetic acid (TFA). acs.org The rate of photolysis and the yield of specific products like TFA are highly dependent on the substitution pattern. acs.org For example, the conversion of a nitro group to an amino group on a TFMP molecule was found to significantly decrease its photolytic half-life. acs.org While specific photolytic studies on this compound are not available, it is expected that the presence of the ethyl group at the 3-position will influence its light absorption properties and subsequent photochemical reactivity. General studies on phenol degradation under UV or solar light indicate that various substituted phenols can be degraded, often through the generation of reactive oxygen species. epa.govrsc.org

Table 1: Factors Influencing Photolytic Degradation of Trifluoromethylphenols

FactorInfluence on PhotodegradationReference
Substituent Nature The type of chemical group on the phenol ring affects the rate of degradation and the products formed. For example, an amino group can accelerate photolysis compared to a nitro group. acs.org
Substitution Pattern The position of the substituents on the aromatic ring determines the electronic properties and thus the photochemical reactivity of the molecule. acs.org
pH of the Medium The pH can alter the speciation of the phenol (phenolic vs. phenolate form), which in turn affects its light absorption and reaction pathways. acs.org

Biotransformation Pathways by Microorganisms (excluding ecotoxicology)

Microbial metabolism is a crucial process for the breakdown of organic pollutants in soil and water. Various microorganisms have evolved enzymatic machinery to utilize aromatic compounds as sources of carbon and energy.

The microbial degradation of phenolic compounds is a well-studied field. Bacteria such as Pseudomonas and Klebsiella species are known to effectively degrade a range of phenols. nih.govnih.gov The initial step in the aerobic degradation of many phenols is the hydroxylation of the aromatic ring to form a catechol or a substituted catechol. frontiersin.org This reaction is typically catalyzed by a phenol hydroxylase enzyme. frontiersin.org

While direct microbial metabolism studies on this compound are limited, research on structurally similar compounds provides insights into potential pathways. For example, the enzyme 4-ethylphenol (B45693) methylenehydroxylase, found in Pseudomonas putida, acts on 4-alkylphenols. nih.govresearchgate.net This enzyme hydroxylates the methylene (B1212753) group of the ethyl side chain. nih.govresearchgate.net It is plausible that a similar enzymatic attack could occur on the ethyl group of this compound, leading to the formation of an alcohol intermediate.

Following the initial enzymatic attack, the resulting intermediates in phenol degradation are typically channeled into central metabolic pathways. In the case of catechol and its derivatives, two main ring-cleavage pathways exist: the ortho-cleavage pathway and the meta-cleavage pathway. frontiersin.org These pathways involve different dioxygenase enzymes that break open the aromatic ring, leading to the formation of aliphatic acids that can then enter the Krebs cycle. frontiersin.org

Given the potential for hydroxylation of the ethyl group, a likely biotransformation product of this compound would be 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanol. Further degradation would depend on the specific enzymes present in the microbial community. The persistence of the trifluoromethyl group during these initial biotransformation steps is a key question that would require specific experimental investigation.

Table 2: Potential Microbial Biotransformation Steps for Alkylphenols

StepEnzyme FamilyPotential Product from this compoundReference
Side-chain Hydroxylation Methylenehydroxylases1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanol nih.govresearchgate.net
Ring Hydroxylation Phenol Hydroxylases3-Ethyl-4-(trifluoromethyl)catechol frontiersin.org
Ring Cleavage Catechol Dioxygenases (ortho or meta)Aliphatic acid derivatives frontiersin.org

Environmental Monitoring and Distribution of this compound

The environmental presence and behavior of synthetic chemical compounds are of significant scientific interest. This section focuses on the available research concerning the detection of this compound in various environmental settings and the kinetics of its degradation.

Detection in Environmental Matrices

Direct monitoring data for this compound in environmental compartments such as soil, water, and air are not extensively documented in publicly available research. However, the analytical methodologies developed for other fluorinated organic compounds are applicable for its detection. Furthermore, studies on closely related isomers, such as 3-(trifluoromethyl)phenol, provide insight into potential environmental occurrences and concentrations.

Analytical methods for detecting halogenated organic compounds, including trifluoromethylphenols, in environmental samples typically involve gas chromatography (GC) coupled with sensitive detectors. nih.govnih.gov The most common detectors are the mass spectrometer (MS) and the electron capture detector (ECD), the latter being particularly sensitive to halogenated substances. nih.govnih.gov For complex matrices like water or soil, a pre-concentration step is often employed to isolate and enrich the analyte before analysis. nih.gov

A notable instance of a related compound being detected in the environment involved 3-(trifluoromethyl)phenol, which was identified as the cause of a significant taste and odor event in the water supply of Catalonia, Spain. nih.gov The investigation utilized closed-loop stripping analysis (CLSA) for sample preparation, followed by sensory gas chromatography and gas chromatography-mass spectrometry (GC-MS) for identification and quantification. nih.gov This case highlights the potential for trifluoromethylphenols to contaminate water sources and be present at detectable levels. nih.gov

Table 1: Detection of 3-(Trifluoromethyl)phenol in a Water Pollution Incident nih.gov

Environmental MatrixConcentration Range (ng/L)Analytical Method
GroundwaterUp to 17,000CLSA-GC-MS
Distributed Drinking WaterUp to 600CLSA-GC-MS

This data pertains to the isomer 3-(trifluoromethyl)phenol and is presented as an illustrative example due to the lack of specific monitoring data for this compound.

Degradation Kinetics in Different Environmental Compartments

The environmental persistence of fluorinated organic compounds is largely dictated by the strength of the carbon-fluorine bond, which makes them generally resistant to degradation. numberanalytics.comnih.gov The degradation of compounds like this compound can be influenced by various environmental factors and processes, including photolysis (degradation by light), hydrolysis, and microbial action. numberanalytics.com

Direct studies on the degradation kinetics of this compound are limited. However, research on the photolysis of other trifluoromethylphenols provides valuable insights into their potential environmental fate. A study on the aqueous photolysis of 2-, 3-, and 4-(trifluoromethyl)phenol (B195918) investigated their degradation under various conditions, including different pH levels and the presence of hydroxyl radicals (•OH) or hydrated electrons (e-aq). acs.org The degradation kinetics were monitored by tracking the concentration of the parent compound over time. acs.org Such studies indicate that photolysis is a potential degradation pathway for fluorinated phenols in aquatic environments, although the rates and products can vary significantly depending on the specific conditions and the position of the substituents on the phenol ring. acs.org

Theoretical studies on the degradation of structurally similar compounds can also offer predictions about the environmental behavior of this compound. For instance, a computational study on the degradation of 4-ethylphenol initiated by hydroxyl radicals (a key oxidant in the atmosphere and in water) calculated reaction rate constants in different environmental phases. nih.gov While this study did not include the trifluoromethyl group, it demonstrates the significant influence of the environmental compartment (gas phase vs. aqueous phase) on reaction rates. nih.gov The presence of mineral particles was also found to considerably enhance the reaction rate of 4-ethylphenol with OH radicals. nih.gov

Table 2: Factors Influencing the Photolytic Degradation of Trifluoromethylphenols in Aqueous Solutions acs.org

ConditionInfluencing FactorObserved Effect on Degradation
pHpH 5, 7, 10Varied effects on degradation kinetics and byproduct formation for different isomers.
Oxidative Conditions1 mM H₂O₂ at pH 7Generation of hydroxyl radicals (•OH) to promote degradation.
Reductive Conditions0.5 mM SO₃²⁻ at pH 10Generation of hydrated electrons (e⁻aq) to promote degradation.

This table summarizes the experimental conditions from a study on isomers of trifluoromethylphenol, indicating the types of factors that would likely influence the degradation kinetics of this compound.

The strong carbon-fluorine bond in the trifluoromethyl group suggests that this compound is likely to be more persistent in the environment than its non-fluorinated counterpart, 4-ethylphenol. numberanalytics.com The degradation process, particularly through oxidation, may lead to the formation of various transformation products, which could also be of environmental interest. acs.orgnih.gov

Future Research Directions and Unaddressed Challenges in 3 Ethyl 4 Trifluoromethyl Phenol Research

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-Ethyl-4-(trifluoromethyl)phenol remains a primary challenge. Current synthetic methodologies for related trifluoromethylphenols often rely on multi-step processes that may involve harsh reagents or require significant energy input. google.com Future research should prioritize the development of novel synthetic strategies that are both scalable and sustainable.

Key Research Objectives:

Green Chemistry Approaches: Investigation into catalytic systems that minimize waste and utilize less hazardous solvents. This includes exploring flow chemistry processes for safer and more efficient production.

Enzymatic Synthesis: The use of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly routes to this compound and its derivatives. researchgate.net Asymmetric enzymatic reduction has proven effective for producing chiral alcohol intermediates with trifluoromethyl groups, a strategy that could be adapted. researchgate.net

Direct C-H Functionalization: Developing methods for the direct ethylation or trifluoromethylation of a pre-existing phenol (B47542) scaffold would represent a significant improvement in atom economy over traditional multi-step syntheses.

Synthetic StrategyPotential AdvantagesKey Challenges
Flow Chemistry Enhanced safety, improved heat/mass transfer, scalability.Initial setup costs, catalyst stability under flow conditions.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme stability and cost, substrate scope limitations.
C-H Functionalization High atom economy, fewer synthetic steps.Regioselectivity control, catalyst development for inert C-H bonds.

Exploration of Undiscovered Reactivity Patterns

The interplay between the electron-donating ethyl group and the strongly electron-withdrawing trifluoromethyl group can lead to unique reactivity at the phenolic oxygen and the aromatic ring. A thorough exploration of these patterns is essential for unlocking the synthetic potential of this compound.

Areas for Investigation:

Derivatization of the Phenolic Hydroxyl Group: While reactions like etherification are common for phenols, future work could explore more complex derivatizations to create novel trifluoromethyl ethers, which are of interest in medicinal chemistry. nih.gov This includes developing milder O-trifluoromethylation methods. nih.govmdpi.com

Electrophilic Aromatic Substitution: Mapping the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation to understand how the existing substituents direct incoming electrophiles.

Metal-Catalyzed Cross-Coupling: Utilizing the phenol as a coupling partner in reactions like Buchwald-Hartwig or Suzuki couplings to form complex diaryl ethers or biaryl compounds.

Oxidative Coupling Reactions: Investigating the potential for this compound to undergo oxidative coupling to form novel dimeric or polymeric structures.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental work and accelerating discovery. Advanced theoretical modeling can provide insights that are difficult to obtain through experimentation alone.

Focus Areas for Computational Studies:

DFT Calculations: Employing Density Functional Theory (DFT) to calculate the molecule's electronic structure, bond energies, and electrostatic potential. rsc.orgresearchgate.net This can help predict the most likely sites for chemical attack and rationalize observed reactivity. researchgate.net

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for proposed synthetic transformations to determine their feasibility and optimize reaction conditions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of this compound and its derivatives. researchgate.net

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models to predict physicochemical properties like lipophilicity and solubility, which are crucial for designing new agrochemicals or materials.

Modeling TechniquePredicted PropertyApplication
DFT Molecular Electrostatic PotentialPredicting sites of reactivity.
TD-DFT Electronic TransitionsSimulating UV-Vis spectra.
QSAR Lipophilicity (logP)Designing bioactive molecules.

Design of Next-Generation Materials and Agrochemicals Based on Structural Motifs

The unique electronic and physical properties imparted by the trifluoromethyl group, such as high lipophilicity and metabolic stability, make it a "privileged" structural motif in medicinal chemistry and agrochemical design. mdpi.com The this compound core could serve as a valuable building block for new functional molecules.

Potential Applications and Research Goals:

Agrochemicals: Designing and synthesizing novel herbicides, fungicides, or insecticides. The trifluoromethyl group is a key component in many existing pesticides. nih.gov The ethyl group can be varied to fine-tune the biological activity and physical properties.

Polymers and Advanced Materials: Incorporating the this compound unit into polymer backbones to create materials with enhanced thermal stability, chemical resistance, or specific optical properties. Fluorinated polymers often exhibit unique and desirable characteristics.

Liquid Crystals: Exploring derivatives of this compound for applications in liquid crystal displays, leveraging the rigidity of the aromatic core and the polarity imparted by the substituents.

Comprehensive Understanding of Environmental Persistence and Transformation Mechanisms

As with any synthetic chemical potentially destined for widespread use, understanding its environmental fate is crucial. Research in this area should focus on the fundamental chemical and biological transformation processes that this compound may undergo in the environment, explicitly excluding risk assessment.

Key Research Questions:

Abiotic Degradation: Investigating the susceptibility of the compound to hydrolysis and photolysis. Studies on other trifluoromethylphenols have shown that they can undergo spontaneous aqueous defluorination, a process that needs to be investigated for this specific isomer. rsc.org The mechanism can be influenced by the position of substituents on the aromatic ring. rsc.org

Biotransformation Pathways: Identifying the metabolic pathways by which microorganisms might transform this compound. This includes identifying potential intermediate and final degradation products, such as the transformation of a nitro group to an amino group seen in related compounds like 3-trifluoromethyl-4-nitrophenol. nih.gov

Influence of Substituents: Determining how the presence and position of the ethyl group, relative to the trifluoromethyl and hydroxyl groups, affects the rates and mechanisms of environmental transformation compared to other trifluoromethylphenols. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3-Ethyl-4-(trifluoromethyl)phenol?

  • Methodological Answer: A typical synthesis involves nucleophilic aromatic substitution (SNAr). For example, reacting 3-(trifluoromethyl)phenol with ethylating agents like ethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C). Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography . Alternative routes may involve protecting group strategies for regioselective alkylation.

Q. How can the purity and identity of this compound be verified?

  • Methodological Answer: Combine analytical techniques:
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and ethyl/trifluoromethyl groups.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC with UV detection (e.g., using C18 columns and acetonitrile/water mobile phases) to assess purity (>95% by GC or HPLC) .

Q. What safety precautions are critical when handling fluorinated phenolic compounds?

  • Methodological Answer:
  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to volatile fluorinated intermediates.
  • Neutralize waste with sodium bicarbonate before disposal, and adhere to institutional protocols for fluorinated waste .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in electrophilic substitution reactions?

  • Methodological Answer: The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, directing electrophiles to the meta position relative to itself. For example, nitration of this compound would require harsh conditions (e.g., HNO₃/H₂SO₄ at 50–60°C) and yield products at the 2- or 6-positions. Kinetic vs. thermodynamic control should be assessed via time-resolved HPLC monitoring .

Q. What strategies mitigate competing side reactions during alkylation of 3-(trifluoromethyl)phenol derivatives?

  • Methodological Answer:
  • Use bulky bases (e.g., DBU) to minimize O- vs. C-alkylation.
  • Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency.
  • Optimize solvent polarity: DMF accelerates SNAr but may promote decomposition; toluene can reduce side reactions in thermal conditions .

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

  • Methodological Answer:
  • Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers around the ethyl group).
  • Computational modeling (DFT calculations) to correlate observed shifts with electronic environments.
  • Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. What methods improve regioselectivity in the synthesis of ortho-substituted derivatives?

  • Methodological Answer:
  • Directed ortho-metalation (DoM) : Use directing groups (e.g., -OMe) to guide lithiation, followed by quenching with electrophiles.
  • Transition-metal catalysis : Pd-mediated C-H activation (e.g., using Pd(OAc)₂ and ligands like SPhos) to functionalize the ortho position selectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.